2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine can be achieved through various synthetic routes. One efficient method involves a one-pot three-component reaction. This reaction typically involves the use of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This method is known for its simplicity, broad substrate scope, and high yield of products.
Industrial Production Methods: While specific industrial production methods for 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine are not widely documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions involving 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anticonvulsant properties . In medicine, it is being explored for its potential use in the development of neurotherapeutic agents .
Mechanism of Action
The mechanism of action of 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA A receptor, which plays a crucial role in the modulation of neuronal excitability . This interaction is believed to contribute to its anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine include other members of the dioxolopyridine family, such as [1,3]dioxolo[4,5-f][1,3]benzodioxole and [1,3]dioxolo[4,5-g]chromen-8-ones .
Uniqueness: What sets 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine apart from these similar compounds is its unique structural features and specific interactions with molecular targets. Its ability to interact with the GABA A receptor, for example, highlights its potential as a neurotherapeutic agent .
Properties
CAS No. |
327029-37-8 |
---|---|
Molecular Formula |
C6H3NO3 |
Molecular Weight |
137.09 g/mol |
IUPAC Name |
3,5,10-trioxa-8-azatricyclo[5.2.1.02,6]deca-1(9),2(6),7-triene |
InChI |
InChI=1S/C6H3NO3/c1-3-4-5(9-2-8-4)6(7-1)10-3/h1H,2H2 |
InChI Key |
ZMJKUQKLOBSEBO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C3=NC=C2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.